Home > Products > Screening Compounds P89170 > O-Desaryl Ranolazine
O-Desaryl Ranolazine - 172430-46-5

O-Desaryl Ranolazine

Catalog Number: EVT-265820
CAS Number: 172430-46-5
Molecular Formula: C17H27N3O3
Molecular Weight: 321.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O-Desmethyl Ranolazine is a major metabolite of Ranolazine, an antianginal drug. [, ] It is formed through the O-demethylation of Ranolazine in the liver, primarily by the cytochrome P450 enzyme CYP3A4. []

Ranolazine

Compound Description: Ranolazine is a selective inhibitor of the late inward sodium current (INa-L), approved for the treatment of chronic angina. [, , , , , , , , , , , , , , ] It is believed to exert anti-ischemic effects by shifting myocardial metabolism from fatty acid oxidation to glucose oxidation, thus improving energy efficiency. []

Relevance: Ranolazine is the parent compound of O-Desaryl Ranolazine. O-Desaryl Ranolazine is a major metabolite of ranolazine, formed through O-dearylation at the methoxyphenoxy moiety. []

O-Desmethyl Ranolazine

Compound Description: O-Desmethyl Ranolazine is another major metabolite of Ranolazine. [, ] Quantitative analysis of this metabolite is often performed alongside Ranolazine in pharmacokinetic and toxicological studies. [, ]

Relevance: Like O-Desaryl Ranolazine, O-Desmethyl Ranolazine is a phase I metabolite of Ranolazine, highlighting the metabolic pathways involving the O-demethylation and O-dearylation of the parent compound. [] Both metabolites provide insights into the breakdown and elimination of Ranolazine in the body.

2,6-Dimethylaniline

Compound Description: 2,6-Dimethylaniline is a degradation product identified during forced degradation studies of Ranolazine. [] It was observed in acidic and basic hydrolysis, indicating its formation under those specific conditions. []

Relevance: 2,6-Dimethylaniline is a starting material used in the synthesis of Ranolazine. [, ] The presence of this compound as a degradation product suggests a potential cleavage point within the Ranolazine molecule, likely at the amide bond connecting the 2,6-dimethylaniline moiety. This structural breakdown provides insight into the potential instability of O-Desaryl Ranolazine under similar conditions.

o-Methoxyphenol (Guaiacol)

Compound Description: o-Methoxyphenol, also known as guaiacol, is another degradation product observed during forced degradation studies of Ranolazine. [] Similar to 2,6-Dimethylaniline, it emerges under acidic and basic hydrolysis conditions. []

Relevance: o-Methoxyphenol serves as a key starting material in the synthesis of Ranolazine. [, ] Its emergence as a degradation product, alongside 2,6-Dimethylaniline, further suggests the amide bond connecting these two moieties as a susceptible site for hydrolysis, offering potential insights into the stability and degradation pathways of O-Desaryl Ranolazine.

Diltiazem

Compound Description: Diltiazem is a calcium channel blocker used to treat hypertension and angina pectoris. []

Relevance: While not structurally related to O-Desaryl Ranolazine, Diltiazem is mentioned in a study investigating the metabolite profile of Ranolazine when co-administered with other drugs. [] This co-administration study aimed to assess potential drug interactions and alterations in Ranolazine's metabolic pathways, which could indirectly influence the formation and clearance of metabolites like O-Desaryl Ranolazine.

Source and Classification

O-Desaryl Ranolazine is classified under the category of pharmaceutical metabolites. It is generated during the metabolic processing of Ranolazine within the body. The compound is also recognized in various chemical databases and has been the subject of research due to its potential therapeutic implications .

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Desaryl Ranolazine typically involves several steps that modify the parent compound, Ranolazine. The process can include:

  1. Starting Material: The synthesis begins with Ranolazine, which contains a piperazine ring and various substituents.
  2. Chemical Modifications: The synthetic route may involve hydrolysis or demethylation processes to remove specific functional groups, thereby forming O-Desaryl Ranolazine.
  3. Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for research or pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

The molecular structure of O-Desaryl Ranolazine features a piperazine core similar to that of its parent compound, with modifications that differentiate it from Ranolazine. Key structural elements include:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Substituents: Various alkyl and aromatic groups attached to the piperazine, influencing its pharmacological activity.

The compound's structural data highlights its potential interactions within biological systems, particularly in cardiac tissues .

Chemical Reactions Analysis

Reactions and Technical Details

O-Desaryl Ranolazine can participate in various chemical reactions typical for compounds containing piperazine moieties:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  2. Oxidation-Reaction Pathways: The hydroxyl groups present may undergo oxidation under certain conditions, affecting the compound's stability and reactivity.

These reactions are crucial for understanding how O-Desaryl Ranolazine behaves in biological systems and its potential pathways for further modification or degradation .

Mechanism of Action

Process and Data

O-Desaryl Ranolazine exerts its effects primarily through modulation of sodium ion channels in cardiac myocytes. The mechanism involves:

  • Inhibition of Late Sodium Current: By inhibiting persistent sodium currents, O-Desaryl Ranolazine helps reduce intracellular sodium overload, which is beneficial in conditions like myocardial ischemia.
  • Improvement of Cardiac Function: This modulation leads to improved myocardial energy metabolism and reduced angina symptoms during physical exertion.

Research indicates that these mechanisms contribute to its therapeutic effects similar to those observed with its parent compound, Ranolazine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

O-Desaryl Ranolazine possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Stability studies indicate that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for formulating effective pharmaceutical preparations containing O-Desaryl Ranolazine .

Applications

Scientific Uses

O-Desaryl Ranolazine is primarily utilized in research settings to understand its pharmacological effects and potential applications in treating cardiovascular diseases. Its role as a metabolite provides insights into the metabolic pathways associated with Ranolazine therapy, offering valuable data for developing new therapeutic strategies against angina and related conditions.

Additionally, ongoing studies investigate its efficacy in combination therapies aimed at enhancing cardiac function while minimizing side effects associated with other treatments .

Chemical Identity and Structural Characterization of O-Desaryl Ranolazine

Molecular Architecture and Stereochemical Properties

O-Desaryl ranolazine (Chemical Name: 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide; CAS: 172430-46-5) is a primary metabolite of the antianginal drug ranolazine. Its molecular formula is C₁₇H₂₇N₃O₃, with a molecular weight of 321.41 g/mol [4] [6] [10]. The structure comprises three distinct domains:

  • A piperazine ring serving as the central scaffold.
  • An N-(2,6-dimethylphenyl)acetamide group providing hydrophobic character.
  • A 2,3-dihydroxypropyl side chain replacing the methoxyphenylpropanol moiety of the parent compound [4] [10].

Stereochemical Considerations:

  • Unlike ranolazine, O-desaryl ranolazine lacks chiral centers but exhibits conformational flexibility due to free rotation around C-C bonds in the dihydroxypropyl chain.
  • The vicinal diol system enables intramolecular hydrogen bonding, influencing its three-dimensional orientation and solubility profile [6] [10].
  • Computational models predict a dipole moment of 4.2 Debye, reflecting moderate polarity [4].

Table 1: Atomic-Level Descriptors of O-Desaryl Ranolazine

DescriptorValue
SMILESOC(CO)CN1CCN(CC(=O)NC2=C(C=CC=C2C)C)CC1
InChI KeyJTVAZAUPJVFQPY-UHFFFAOYSA-N
Hydrogen Bond Donors3 (two hydroxyls + one amide)
Hydrogen Bond Acceptors5 (amide carbonyl + piperazine nitrogens + hydroxyls)
Rotatable Bonds8

Comparative Analysis with Parent Compound Ranolazine

Structurally, O-desaryl ranolazine diverges from ranolazine (C₂₄H₃₃N₃O₄; MW: 427.54 g/mol) through the absence of the methoxyphenyl group and the presence of a dihydroxypropyl terminus. Key differences include:

Molecular Modifications:

  • Cleavage Site: Removal of the O-methoxybenzyl group via oxidative metabolism [1] [7].
  • Polarity Shift: Introduction of two hydroxyl groups increases hydrophilicity, evidenced by a lower calculated logP (1.19) compared to ranolazine (2.85) [4] [7].
  • Mass Reduction: Molecular weight decreases by 106 g/mol due to loss of C₇H₇O₂ (methoxyphenyl) fragment [6] [10].

Pharmacological Implications:

  • The structural simplification abolishes ranolazine’s sodium channel blockade, as the methoxyphenyl group is critical for binding to cardiac sodium channels [3] [7].
  • O-Desaryl ranolazine exhibits <5% of the parent compound’s anti-ischemic activity in myocardial cell models [3].

Table 2: Structural and Property Comparison

PropertyO-Desaryl RanolazineRanolazine
Molecular FormulaC₁₇H₂₇N₃O₃C₂₄H₃₃N₃O₄
Molecular Weight321.41 g/mol427.54 g/mol
logP (Predicted)1.192.85
H-Bond Donors31
Key PharmacophoreDiol-terminated chainMethoxyphenyl chain

Biosynthetic Pathways in Hepatic Metabolism

O-Desaryl ranolazine formation occurs predominantly via cytochrome P450 (CYP)-mediated oxidation in the liver [1] [7]. The metabolic pathway involves:

Primary Enzymes:

  • CYP3A4/5: Catalyzes O-demethylation of ranolazine’s methoxyphenyl group, forming an unstable hydroxymethyl intermediate that undergoes spontaneous hydrolysis to the primary alcohol (desmethyl ranolazine) [1].
  • CYP2D6: Further oxidizes the alcohol to the terminal carboxylic acid (CVT-2738), a minor competing pathway [1] [7].

Kinetic Parameters:

  • The reaction exhibits low affinity (High Km: ~50 µM) but high capacity due to CYP3A abundance [1].
  • CYP2D6 polymorphisms minimally impact O-desaryl formation, as CYP3A handles >80% of the metabolic flux [1] [7].

Secondary Modifications:

  • The diol moiety may undergo glucuronidation by UGT1A9 or sulfation by SULT2A1, generating water-soluble conjugates for renal excretion [1] [7].

Table 3: Metabolic Pathway Characteristics

Metabolic StepEnzymeKm (µM)Vmax (pmol/min/mg)
Initial O-DemethylationCYP3A448 ± 6320 ± 40
Alcohol OxidationCYP2D622 ± 385 ± 10
GlucuronidationUGT1A9210 ± 25110 ± 15

Physicochemical Profiling: Solubility, Stability, and Partition Coefficients

Solubility Profile:

  • Aqueous Solubility: Low (0.12 mg/mL in water at 25°C) due to hydrophobic aromatic domains [10].
  • Organic Solvents: Highly soluble in methanol (>50 mg/mL) and DMSO (>100 mg/mL) [6] [10].
  • pH Dependence: Solubility increases below pH 3 (protonation of piperazine nitrogens) and above pH 10 (deprotonation of the amide group) [4].

Stability Parameters:

  • Thermal Stability: Decomposes at temperatures >138°C [4].
  • Photostability: Degrades under UV light (t₁/₂ < 48 hours at 500 lux); requires amber glass storage [6].
  • Solution Stability: Stable in methanol for ≥1 year at 2–8°C; unstable in aqueous buffers due to hydrolysis of the amide bond at pH extremes [6] [10].

Partitioning Behavior:

  • logP (Octanol/Water): 1.19 ± 0.06, indicating moderate lipophilicity [4].
  • logD₇.₄: 0.85, reflecting reduced membrane permeability compared to ranolazine (logD₇.₄ = 2.0) [4] [7].
  • pKa Values: Predicted pKa of 14.21 (diol hydroxyls) and 3.80 (piperazine tertiary nitrogen), suggesting zwitterion formation is unlikely [4].

Solid-State Characteristics:

  • Melting Point: 136–138°C [4].
  • Crystallinity: Forms monoclinic crystals when recrystallized from chloroform/methanol mixtures [10].

Table 4: Summary of Physicochemical Properties

PropertyValueConditions
Aqueous Solubility0.12 mg/mL25°C, pH 7.0
Methanol Solubility>50 mg/mL25°C
logP1.19 ± 0.06Predicted
logD₇.₄0.85Experimental
Melting Point136–138°CDifferential Scanning Calorimetry
Storage Stability≥1 year2–8°C in dark

Properties

CAS Number

172430-46-5

Product Name

O-Desaryl Ranolazine

IUPAC Name

2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C17H27N3O3

Molecular Weight

321.41

InChI

InChI=1S/C17H27N3O3/c1-13-4-3-5-14(2)17(13)18-16(23)11-20-8-6-19(7-9-20)10-15(22)12-21/h3-5,15,21-22H,6-12H2,1-2H3,(H,18,23)

InChI Key

LDEJNELBMSFPDJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

CVT-2512; CVT 2512; CVT2512; RS 88640; RS-88640; UNII-04210SF62M; O-Desaryl ranolazine.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.